molecular formula C4H3NO3S B065497 4-Hydroxy-1,2-thiazole-3-carboxylic acid CAS No. 178316-76-2

4-Hydroxy-1,2-thiazole-3-carboxylic acid

Cat. No. B065497
CAS RN: 178316-76-2
M. Wt: 145.14 g/mol
InChI Key: LBJHLSZIKSJOJD-UHFFFAOYSA-N
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Description

4-Hydroxy-1,2-thiazole-3-carboxylic acid is a compound that belongs to the class of organic compounds known as thiazolecarboxylic acids and derivatives . These are heterocyclic compounds containing a thiazole ring which bears a carboxylic acid group (or a derivative thereof) . The molecular formula of this compound is C4H3NO3S .


Molecular Structure Analysis

Thiazoles are members of the azoles, heterocycles that include imidazoles and oxazoles. Thiazole can also be considered a functional group when part of a larger molecule . Being planar, thiazoles are characterized by significant pi-electron delocalization and have some degree of aromaticity . The calculated pi-electron density marks C5 as the primary site for electrophilic substitution, and C2-H as susceptible to deprotonation .


Chemical Reactions Analysis

Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) . They are used in various chemical reactions to produce these compounds .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C .

Scientific Research Applications

Biological Activities

Thiazoles and their derivatives, including 4-Hydroxy-1,2-thiazole-3-carboxylic acid, have gained considerable attention due to their broad applications in different fields . They exhibit a wide range of biological activities, including antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .

Pharmaceutical Applications

Thiazoles are a basic scaffold found in many natural compounds such as vitamin B1-thiamine, alkaloids, anabolic steroids, flavones . They appear in antibiotics like bacitracin, penicillin , and various synthetic drugs like short-acting sulfa drug sulfathiazole . They are also used as an antidepressant drug (pramipexole), antiulcer agent (nizatidine), anti-inflammatory drug (meloxicam), HIV/AIDS drug (ritonavir), and cancer treatment drug (tiazofurin) .

Industrial Applications

Thiazoles have utility in the field of photosensitizers, rubber vulcanization, liquid crystals, sensors, sunscreens, catalysts, dyes, pigments, and chromophores .

Agrochemical Applications

Thiazoles and their derivatives have been used in the development of agrochemicals .

Nanotechnology

Carboxylic acids, including 4-Hydroxy-1,2-thiazole-3-carboxylic acid, have applications in nanotechnology. They can assist in the surface modification of multiple wall carbon nanotubes (MWCNTs) by ultrasonic radiation, with applications in the production of polymer nanomaterials .

Organic Synthesis

Carboxylic acids are versatile organic compounds and have a wide range of applications in organic synthesis . They can be used in obtaining small molecules, macromolecules, synthetic or natural polymers .

Future Directions

Thiazoles have been the subject of extensive research due to their diverse biological activities . Future research may focus on the design and development of different thiazole derivatives, including 4-Hydroxy-1,2-thiazole-3-carboxylic acid, to explore their potential therapeutic roles .

properties

IUPAC Name

4-hydroxy-1,2-thiazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3NO3S/c6-2-1-9-5-3(2)4(7)8/h1,6H,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBJHLSZIKSJOJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NS1)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50623248
Record name 4-Hydroxy-1,2-thiazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50623248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxy-1,2-thiazole-3-carboxylic acid

CAS RN

178316-76-2
Record name 4-Hydroxy-1,2-thiazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50623248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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